molecular formula C14H12O2 B14348837 Methyl 2-(hexa-2,4-diyn-1-yl)benzoate CAS No. 92632-14-9

Methyl 2-(hexa-2,4-diyn-1-yl)benzoate

Cat. No.: B14348837
CAS No.: 92632-14-9
M. Wt: 212.24 g/mol
InChI Key: CFAVBZLDDRDITG-UHFFFAOYSA-N
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Description

Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hexa-2,4-diyn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate typically involves the esterification of 2-(hexa-2,4-diyn-1-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne moieties, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction of the compound can yield alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols or other substituted benzoates.

Scientific Research Applications

Methyl 2-(hexa-2,4-diyn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive alkyne groups.

Mechanism of Action

The mechanism of action of Methyl 2-(hexa-2,4-diyn-1-yl)benzoate involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or cellular receptors, leading to inhibition or activation of specific pathways. The presence of reactive alkyne groups allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

  • Methyl 2-(hex-1-yn-1-yl)benzoate
  • Methyl 2-(hexa-1,3-diyn-1-yl)benzoate
  • Methyl 2-(hexa-2,4-dien-1-yl)benzoate

Comparison: Methyl 2-(hexa-2,4-diyn-1-yl)benzoate is unique due to the presence of two triple bonds in its structure, which imparts distinct reactivity compared to similar compounds with single or double bonds. This unique feature makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex organic molecules or advanced materials.

Properties

CAS No.

92632-14-9

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

methyl 2-hexa-2,4-diynylbenzoate

InChI

InChI=1S/C14H12O2/c1-3-4-5-6-9-12-10-7-8-11-13(12)14(15)16-2/h7-8,10-11H,9H2,1-2H3

InChI Key

CFAVBZLDDRDITG-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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